molecular formula C25H26N2O2S B302429 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No. B302429
M. Wt: 418.6 g/mol
InChI Key: IRNWQTKJWBYJPT-MFIIUBNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one, also known as ABT, is a thiazolidinone derivative that has gained significant interest in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. ABT possesses unique chemical and physical properties that make it suitable for different research purposes.

Scientific Research Applications

5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess anticancer, antidiabetic, and anti-inflammatory properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the production of inflammatory cytokines.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to possess antifungal and insecticidal properties. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the growth of various fungal species, including Fusarium oxysporum and Botrytis cinerea. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also act as an insecticide by disrupting the nervous system of insects.
In material science, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of various functional materials. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can form coordination complexes with various metal ions, making it suitable for the synthesis of metal-organic frameworks (MOFs). 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs have been shown to possess unique gas storage and separation properties.

Mechanism of Action

The mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one varies depending on its application. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its anticancer effects by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also regulate glucose metabolism by activating AMP-activated protein kinase (AMPK) and inhibiting gluconeogenesis. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce inflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.
In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one exerts its antifungal and insecticidal effects by disrupting the cell membrane and inhibiting the synthesis of chitin, a key component of the fungal cell wall and insect exoskeleton.
Biochemical and Physiological Effects
5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and α-glucosidase. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can also scavenge free radicals and inhibit lipid peroxidation. In vivo studies have shown that 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can reduce blood glucose levels, improve insulin sensitivity, and reduce inflammation.

Advantages and Limitations for Lab Experiments

5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one possesses several advantages for lab experiments. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively easy to synthesize and purify, making it readily available for research purposes. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also possesses unique chemical and physical properties that make it suitable for various applications. However, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one also has some limitations. 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is relatively unstable and can degrade over time, making it difficult to store for extended periods. Additionally, the synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one requires several steps and can be time-consuming, making it unsuitable for high-throughput experiments.

Future Directions

There are several future directions for 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one research. In medicine, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a therapeutic agent for various diseases such as cancer, diabetes, and inflammation. Additionally, the mechanism of action of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further elucidated to better understand its biochemical and physiological effects. In agriculture, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one can be further studied for its potential as a natural fungicide and insecticide. Additionally, 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one-based MOFs can be further studied for their potential applications in gas storage and separation.

Synthesis Methods

The synthesis of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 2-allyloxybenzaldehyde and cyclohexanone with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using column chromatography. The yield of 5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one is typically around 70-80%, and the purity can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

properties

Product Name

5-[2-(Allyloxy)benzylidene]-3-cyclohexyl-2-(phenylimino)-1,3-thiazolidin-4-one

Molecular Formula

C25H26N2O2S

Molecular Weight

418.6 g/mol

IUPAC Name

(5E)-3-cyclohexyl-2-phenylimino-5-[(2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N2O2S/c1-2-17-29-22-16-10-9-11-19(22)18-23-24(28)27(21-14-7-4-8-15-21)25(30-23)26-20-12-5-3-6-13-20/h2-3,5-6,9-13,16,18,21H,1,4,7-8,14-15,17H2/b23-18+,26-25?

InChI Key

IRNWQTKJWBYJPT-MFIIUBNGSA-N

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Canonical SMILES

C=CCOC1=CC=CC=C1C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4CCCCC4

Origin of Product

United States

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